molecular formula C15H11Cl2FN2O3 B2473666 Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate CAS No. 1798046-56-6

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

Numéro de catalogue B2473666
Numéro CAS: 1798046-56-6
Poids moléculaire: 357.16
Clé InChI: PRPWWUMJDHLYRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate, also known as DCFPyL, is a small molecule radiotracer that has been developed for use in positron emission tomography (PET) imaging of prostate cancer. The compound binds specifically to prostate-specific membrane antigen (PSMA), a protein that is overexpressed on the surface of prostate cancer cells. This allows for the detection and localization of prostate cancer lesions, even at low levels, which can aid in diagnosis, staging, and treatment planning.

Mécanisme D'action

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate binds specifically to PSMA, a transmembrane protein that is overexpressed on the surface of prostate cancer cells. The binding of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate to PSMA allows for the uptake of the compound into the cancer cells, where it accumulates and emits positrons that can be detected by PET imaging. The high specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for PSMA allows for the differentiation of prostate cancer lesions from normal tissue, enabling accurate diagnosis and staging of the disease.
Biochemical and Physiological Effects
Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The compound is rapidly cleared from the body, with a half-life of approximately 2 hours, minimizing radiation exposure to the patient. Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has also been shown to have high stability and specificity for PSMA, reducing the risk of false positives or false negatives in imaging studies.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in PET imaging of prostate cancer offers several advantages over other imaging modalities, such as computed tomography (CT) and magnetic resonance imaging (MRI). PET imaging with Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate allows for the detection and localization of prostate cancer lesions even at low levels, enabling earlier diagnosis and more accurate staging of the disease. PET imaging also provides functional information about the cancer cells, such as their metabolic activity and proliferation rate, which can aid in treatment planning.
One limitation of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging is its relatively low spatial resolution compared to other imaging modalities, such as MRI. This can make it more difficult to precisely localize small lesions or distinguish between benign and malignant tissue. Additionally, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging requires specialized equipment and expertise, which may limit its availability in some settings.

Orientations Futures

There are several potential future directions for the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate in prostate cancer imaging and treatment. One area of research is the development of new PSMA-targeted radiotracers with improved properties, such as higher affinity for PSMA or longer half-lives. Another area of research is the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate PET imaging to monitor treatment response and guide therapy, such as by assessing changes in PSMA expression or metabolic activity of cancer cells over time. Overall, the use of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate and other PSMA-targeted radiotracers holds great promise for improving the diagnosis and treatment of prostate cancer.

Méthodes De Synthèse

The synthesis of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate involves several steps, beginning with the preparation of the starting material, 4-fluorobenzoic acid. This is then reacted with methylamine and formaldehyde to form the intermediate, methyl 4-fluorobenzylformamide. The intermediate is then coupled with 3,6-dichloropyridine-2-carboxylic acid to form the final product, Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate. The synthesis method has been optimized to provide high yield and purity of the final product, making it suitable for use in PET imaging.

Applications De Recherche Scientifique

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate has been extensively studied in preclinical and clinical settings for its use in PET imaging of prostate cancer. Multiple studies have demonstrated the high sensitivity and specificity of Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate for detecting and localizing prostate cancer lesions, even at low levels. This has led to its approval by the US Food and Drug Administration (FDA) for clinical use in imaging of patients with suspected prostate cancer.

Propriétés

IUPAC Name

methyl 3-[[(3,6-dichloropyridine-2-carbonyl)amino]methyl]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN2O3/c1-23-15(22)8-2-4-11(18)9(6-8)7-19-14(21)13-10(16)3-5-12(17)20-13/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWWUMJDHLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.